4-Fluoro-1H-indol-3-amine hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-1H-indol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-4,11H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPUXPYUZHOSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 4 Fluoro 1h Indol 3 Amine Hydrochloride and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 4-Fluoro-1H-indol-3-amine hydrochloride, both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework and the electronic environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The single fluorine atom at the C4 position significantly influences the chemical shifts and coupling constants of the adjacent protons (H5, H6, and H7). The proton at C2 of the indole (B1671886) ring would likely appear as a singlet or a narrow doublet. Due to the presence of the hydrochloride salt, the amine protons (-NH3+) would be expected to appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The indole N-H proton would also present as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbon atom directly bonded to the fluorine (C4) will exhibit a large coupling constant (¹JCF), appearing as a doublet. Other carbons in the aromatic ring will also show smaller C-F couplings (²JCF, ³JCF). The chemical shifts of the carbons in the fluorinated benzene (B151609) ring are influenced by the strong electron-withdrawing effect of the fluorine atom. The signals for C2 and C3 would confirm the substitution pattern on the pyrrole (B145914) ring.
Predicted NMR Spectral Data for this compound
| Technique | Nucleus/Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H NMR | H2 | ~7.2-7.5 | s or d |
| ¹H NMR | H5 | ~6.8-7.0 | dd, J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
| ¹H NMR | H6 | ~7.0-7.2 | m |
| ¹H NMR | H7 | ~7.1-7.3 | d, J(H-H) ≈ 8 |
| ¹H NMR | NH (indole) | ~11.0-12.0 | br s |
| ¹H NMR | NH3+ | ~8.0-9.5 | br s |
| ¹³C NMR | C2 | ~120-125 | s |
| ¹³C NMR | C3 | ~110-115 | s |
| ¹³C NMR | C3a | ~125-130 | d, J(C-F) ≈ 5-10 |
| ¹³C NMR | C4 | ~155-160 | d, ¹J(C-F) ≈ 240-250 |
| ¹³C NMR | C5 | ~105-110 | d, J(C-F) ≈ 20-25 |
| ¹³C NMR | C6 | ~122-128 | d, J(C-F) ≈ 5-10 |
| ¹³C NMR | C7 | ~115-120 | s |
Mass Spectrometry Techniques for Molecular Confirmation (HRMS, GCMS, HPLC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for the unambiguous confirmation of the elemental formula of 4-Fluoro-1H-indol-3-amine. By providing a highly accurate mass measurement of the molecular ion [M+H]⁺ (for the free base), it allows for the calculation of a unique elemental composition (C₈H₈FN₂), distinguishing it from other isobaric compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the hydrochloride salt by GC-MS is challenging due to its low volatility and thermal instability. However, analysis of the free base or a derivatized form is feasible. Derivatization of the primary amine and the indole N-H with silylating agents can increase volatility, allowing for separation by GC and subsequent mass analysis. The fragmentation pattern would likely involve the loss of ammonia (B1221849) (NH₃) and cleavage of the indole ring.
Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is the most suitable technique for the direct analysis of this compound. The compound can be separated from impurities using reverse-phase HPLC and then detected by a mass spectrometer. Electrospray ionization (ESI) in positive mode would generate the protonated molecular ion of the free amine [C₈H₈FN₂ + H]⁺ at m/z 167.07. Tandem MS (MS/MS) experiments on this ion would reveal characteristic fragmentation patterns, such as the loss of the amine group or fragmentation of the indole core, which can be used for structural confirmation.
Expected Mass Spectrometry Data for 4-Fluoro-1H-indol-3-amine
| Technique | Ion | Expected m/z | Notes |
|---|---|---|---|
| HRMS (ESI+) | [M+H]⁺ | 167.0720 | Calculated for C₈H₉FN₂⁺ (free base) |
| MS/MS | Fragment 1 | 150.0455 | Loss of NH₃ from [M+H]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information.
This technique would confirm the connectivity and bonding of all atoms, the planarity of the bicyclic indole ring system, and the bond lengths and angles. Crucially, it would elucidate the solid-state interactions, including the ionic bond between the protonated aminium group (-NH3+) and the chloride anion (Cl⁻). Furthermore, it would reveal the intricate network of intermolecular hydrogen bonds involving the aminium group, the indole N-H, and the chloride ion, which dictates the crystal packing. pleiades.onlineresearchgate.net Studies on analogous indole alkaloid hydrochlorides have shown that such hydrogen bonding networks are critical in stabilizing the crystal lattice. pleiades.online
Vibrational Spectroscopy (IR, FTIR) in Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound would exhibit several characteristic absorption bands. The broad absorption in the 2500-3000 cm⁻¹ range is characteristic of the N-H stretching vibrations of the primary ammonium (B1175870) salt (-NH3+). The N-H stretch of the indole ring is expected around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and indole rings are found in the 1450-1650 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ range. researchgate.net
Predicted FTIR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indole) | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium-Weak |
| N-H Stretch (Ammonium Salt) | 2500 - 3000 | Broad, Strong |
| C=C Stretch (Aromatic) | 1450 - 1650 | Medium-Strong |
| N-H Bend (Ammonium Salt) | 1500 - 1600 | Medium |
Chromatographic Methods for Purity Assessment (HPLC, GC)
Chromatographic methods are essential for separating components of a mixture and are widely used to determine the purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of this compound due to the compound's polarity and salt nature. A reverse-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as trifluoroacetic acid or formic acid), would be employed. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected by a UV detector, typically set at a wavelength where the indole chromophore absorbs strongly (around 220 nm and 280 nm).
Gas Chromatography (GC): As mentioned previously, direct GC analysis is not suitable for this compound. However, after conversion to its more volatile and thermally stable free base or a derivatized analogue, GC can be used for purity assessment. A capillary column with a nonpolar stationary phase would be used, and a flame ionization detector (FID) would provide a quantitative measure of purity based on peak area percentages.
Typical Chromatographic Conditions for Purity Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |
| HPLC | Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |
| HPLC | Flow Rate | 1.0 mL/min |
| HPLC | Detection | UV at 220 nm |
| GC (after derivatization) | Column | Capillary, e.g., HP-5 (30 m x 0.25 mm) |
| GC (after derivatization) | Carrier Gas | Helium |
| GC (after derivatization) | Temperature Program | e.g., 100°C to 280°C at 10°C/min |
Computational and Theoretical Investigations of Fluoroindolyl Amines
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems with high accuracy. acs.org Studies on indole (B1671886) derivatives and other aromatic compounds utilize DFT, often with the B3LYP functional and a 6-31G(d,p) or 6-311++G(d,p) basis set, to optimize molecular geometry and calculate various electronic and reactivity descriptors. chemijournal.comtandfonline.com
Key chemical reactivity descriptors derived from DFT calculations help in understanding the molecule's behavior. These parameters, calculated from the energies of the frontier molecular orbitals, predict the most probable sites for chemical reactions. chemijournal.comnih.gov
Table 1: Theoretical Global Reactivity Descriptors for an Analogous Fluoroaromatic System Data is hypothetical and representative of values for similar fluoroaromatic compounds.
| Parameter | Symbol | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.45 | Measures resistance to change in electron distribution. |
| Chemical Softness | S | 1/η | 0.29 | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.15 | Power of an atom to attract electrons to itself. |
| Electrophilicity Index | ω | χ2 / (2η) | 2.50 | Measures the propensity of a species to accept electrons. |
These descriptors collectively suggest that while the molecule possesses stability due to its aromatic nature, specific sites are activated for electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a critical tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). rsc.orgresearchgate.net
In 4-Fluoro-1H-indol-3-amine, an MESP analysis would highlight several key features:
Negative Potential: Regions of negative electrostatic potential are expected to be localized around the electronegative fluorine atom and the nitrogen atom of the indole ring. These areas represent likely sites for electrophilic attack. chemijournal.com
Positive Potential: The hydrogen atoms bonded to the amine group (NH2) and the indole nitrogen (NH) would exhibit positive electrostatic potential. These regions are susceptible to nucleophilic attack. chemijournal.comarxiv.org
The MESP map provides a clear, three-dimensional guide to the molecule's reactivity, showing how it would likely interact with other polar molecules or biological receptors. The red, electron-rich zones are hydrogen bond acceptor sites, while the blue, electron-poor zones are hydrogen bond donor sites. arxiv.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. chemijournal.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. semanticscholar.org
For a molecule like 4-Fluoro-1H-indol-3-amine, the HOMO is typically distributed over the electron-rich indole ring system, indicating this is the primary site for donating electrons in a reaction. The LUMO, conversely, would also be located over the aromatic system, ready to accept electron density. The fluorine substituent would influence the energy levels of these orbitals.
A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity and lower kinetic stability. semanticscholar.org Analysis of these orbitals helps explain the charge transfer interactions that can occur within the molecule, which are fundamental to its electronic properties. chemijournal.com
Table 2: Frontier Orbital Energies for a Representative Indole Derivative Data is hypothetical and based on typical values for similar indole compounds.
| Orbital | Energy (eV) |
|---|---|
| EHOMO | -7.60 |
| ELUMO | -0.70 |
| Energy Gap (ΔE) | 6.90 |
The energy gap value provides a quantitative measure of the molecule's electronic excitability.
Quantum Chemical Calculations of Reaction Pathways and Selectivity
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces. nih.gov These methods can trace the energetic profiles of reaction pathways, identifying transition states and intermediates. For indoleamines, such calculations have been used to understand complex enzymatic reactions, such as the oxidation of tryptophan by indoleamine 2,3-dioxygenase (IDO). acs.orgnih.gov
In these studies, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. nih.govfigshare.com A small, electronically significant part of the system (like the indoleamine substrate and the enzyme's active site) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent environment is modeled using classical molecular mechanics. This approach allows for the simulation of reactions within a realistic biological context. acs.org
Calculations can reveal the most energetically favorable pathway for a given transformation. For example, in the enzymatic degradation of indoleamines, studies have shown that the reaction can be initiated by the addition of superoxide (B77818) to the C2=C3 bond of the indole ring, proceeding through a ferryl and epoxide intermediate. acs.orgfigshare.com The calculations underscore the role of specific functional groups, such as the protonated amine group (NH3+), in acting as an acid catalyst to facilitate steps like epoxide ring-opening. acs.orgnih.gov By comparing the energy barriers of different proposed mechanisms, researchers can determine the most likely reaction pathway and understand the origins of reaction selectivity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
To predict how 4-Fluoro-1H-indol-3-amine hydrochloride might function as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction between a small molecule (ligand) and a biological macromolecule (target or receptor), such as an enzyme or DNA. nih.govnih.gov
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target. The process involves placing the ligand into the active site of the receptor in various conformations and scoring them based on factors like intermolecular forces. For indole derivatives, a common target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and pi-stacking, between the ligand and specific amino acid residues in the active site. nih.gov The resulting binding energy score provides an estimate of the ligand's potency.
Table 3: Representative Molecular Docking Results for an Indole Derivative with IDO1 Data is hypothetical and representative of typical docking studies.
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| 4-Fluoro-1H-indol-3-amine | -8.5 | SER167 | Hydrogen Bond |
| ARG231 | Hydrogen Bond, Pi-Cation | ||
| HEME group | Pi-Pi Stacking |
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, assessing its stability. nih.gov Starting from the best-docked pose, an MD simulation calculates the atomic motions of the system, offering insights into the flexibility of the complex and the persistence of key intermolecular interactions. rsc.org Important metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand over the simulation period, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. Stable ligand-protein complexes typically show low and converging RMSD values. nih.gov These simulations validate the docking results and provide a more realistic picture of the binding event. nih.gov
Chemical Reactivity and Transformations of 4 Fluoro 1h Indol 3 Amine Hydrochloride and Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Fluoroindole Core
The indole (B1671886) ring is a privileged heterocyclic motif that readily undergoes electrophilic substitution due to the delocalization of π-electrons. nih.gov This reactivity is most pronounced at the C3 position. However, in 4-Fluoro-1H-indol-3-amine, this position is already substituted. Consequently, electrophilic attack is directed to other positions on the ring. The C2 position is the next most favored site for electrophilic substitution within the pyrrole (B145914) ring of the indole system. nih.gov Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur at C2, provided the reaction conditions are compatible with the amine functionality.
Furthermore, the benzene (B151609) ring, influenced by the activating effect of the fused pyrrole ring and the deactivating, ortho-, para-directing effect of the fluorine atom, can also undergo electrophilic substitution. The precise location of substitution (C5, C6, or C7) would depend on the interplay of these electronic influences and steric factors.
While the electron-rich nature of the indole core makes it primarily reactive towards electrophiles, nucleophilic substitution is also possible under specific circumstances. organic-chemistry.org For nucleophilic aromatic substitution (SNAr) to occur on the benzene ring, strong activation by electron-withdrawing groups is typically necessary. The fluorine atom at C4 could potentially act as a leaving group in SNAr reactions if the ring is further activated by other electron-withdrawing substituents. Additionally, modifying the indole with powerful electron-withdrawing groups, such as a phenylsulfonyl group at the N1 position, can render the C3 position susceptible to attack by nucleophiles, representing a reversal of the typical indole reactivity. organic-chemistry.org
| Reaction Type | Primary Site | Reagents/Conditions | Expected Product |
| Electrophilic Halogenation | C2 | N-Bromosuccinimide (NBS) | 2-Bromo-4-fluoro-1H-indol-3-amine |
| Electrophilic Nitration | C2 or Benzene Ring | HNO₃/H₂SO₄ (mild conditions) | 2-Nitro or C5/C6/C7-nitro derivative |
| Friedel-Crafts Acylation | C2 | Acyl chloride/Lewis acid | 2-Acyl-4-fluoro-1H-indol-3-amine |
| Nucleophilic Substitution | C3 (on activated indole) | Organocuprates on N-sulfonyl indole | 3-Substituted-4-fluoro-indole derivative |
Functional Group Interconversions of the Amine Moiety
The primary amine at the C3 position is a versatile functional handle for a wide range of chemical transformations. These reactions allow for the synthesis of a diverse library of derivatives with modified properties.
Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. organic-chemistry.orglibretexts.org This intermediate is highly valuable in synthesis. For instance, 'interrupted' diazotization of 3-aminoindoles can lead to stable diazonium species. researchgate.net These salts can subsequently be displaced by various nucleophiles in reactions such as the Sandmeyer reaction to introduce halides (Cl, Br), cyano, or hydroxyl groups, or in the Schiemann reaction to introduce fluorine.
Acylation: The amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. organic-chemistry.orgepa.govchemijournal.com This transformation is often used to protect the amine group or to introduce specific acyl moieties. For example, reaction with acetic anhydride (B1165640) yields the N-acetyl derivative. nih.gov This capping of the in-situ generated amino group is a common strategy due to the noted instability of many free 3-aminoindoles. nih.gov
Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. This reaction typically requires a base to deprotonate the amine or its salt, making the nitrogen more nucleophilic. This allows for the introduction of one or two alkyl groups, leading to secondary or tertiary amines, respectively.
| Transformation | Reagents | Intermediate/Product Class | Significance |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Indole-3-diazonium chloride | Versatile intermediate for substitution |
| Sandmeyer Reaction | CuCl / CuBr / CuCN | 3-Chloro/3-Bromo/3-Cyano-4-fluoro-1H-indole | C-X bond formation |
| Acylation | Acetic Anhydride, Pyridine | N-(4-Fluoro-1H-indol-3-yl)acetamide | Amide formation, protection |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkyl-4-fluoro-1H-indol-3-amine | Secondary/Tertiary amine synthesis |
Cycloaddition and Annulation Reactions Involving the Indole Ring System
The π-electron system of the indole ring can participate as a component in cycloaddition and annulation reactions, providing sophisticated pathways to construct complex, polycyclic architectures. These reactions leverage the diene- or dienophile-like character of different parts of the indole nucleus.
For example, the indole ring can serve as the 2π component in [4+3] cycloaddition reactions. An elegant three-component reaction involving indoles, aldehydes, and dienes has been reported for the synthesis of cyclohepta[b]indoles. researchgate.net This demonstrates the ability of the indole C2-C3 double bond to act as a dienophile. Furthermore, processes that allow for the simultaneous construction of both the indole and an adjacent seven-membered ring through a tandem indole annulation/[4+3] cycloaddition have been developed. researchgate.net
Intramolecular cycloadditions are also a powerful tool. Studies on α-diazo indolo amido esters have shown that a reactive benzo[c]furan intermediate, formed via carbenoid cyclization, can undergo a subsequent intramolecular [4+2]-cycloaddition across a tethered π-bond. chemijournal.com Such cascade reactions highlight the utility of the indole system in rapidly building molecular complexity, which is crucial in the synthesis of alkaloids and other natural products. chemijournal.com
Protonation and Acid-Base Behavior of Fluoroindolyl Amines
The basicity of 4-Fluoro-1H-indol-3-amine is primarily attributed to the lone pair of electrons on the exocyclic C3-amine nitrogen. epa.govacs.org This lone pair can accept a proton from an acid, forming a protonated ammonium (B1175870) salt, which is the basis for the existence of the compound as a hydrochloride salt. researchgate.net
Several factors influence the basicity of the amine:
Hybridization: The nitrogen of the C3-amine is sp³ hybridized, making its lone pair more available and more basic than the sp² hybridized nitrogen within the indole ring.
Inductive Effects: The fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I effect). rsc.org This effect decreases the electron density on the indole ring and, to a lesser extent, on the C3-amine, thereby reducing its basicity compared to a non-fluorinated analogue. rsc.org
The nitrogen atom within the indole ring (at position 1) possesses a lone pair that is integral to the aromaticity of the pyrrole ring. Protonation of this nitrogen would disrupt the aromatic system and is therefore highly unfavorable. rsc.org Consequently, protonation occurs selectively at the exocyclic C3-amine. The pKa of the conjugate acid (the 4-fluoro-1H-indol-3-ylammonium ion) is expected to be lower than that of simple alkylamines (pKa ~10-11) but potentially similar to or slightly lower than that of aniline (pKa ~4.6) due to the competing electronic effects. epa.govresearchgate.net
Oxidative Stability and Decomposition Pathways in Chemical Research
Electron-rich aromatic amines and indole derivatives are often susceptible to oxidation. Unprotected 3-aminoindoles, in particular, are noted for their instability, being sensitive to air and light. nih.gov This instability leads to decomposition, often through oxidative pathways. nih.gov
The oxidative process can be initiated by various factors, including atmospheric oxygen, light, or trace metal impurities that can act as prooxidants. The electron-rich nature of both the C3-amino group and the indole ring itself makes them prime targets for oxidation. The likely decomposition pathway involves the formation of radical cations, which can then couple to form dimers or oligomers. This process, known as oxidative dimerization, is a common decomposition route for electron-rich aromatic compounds and often results in the formation of colored, insoluble materials. nih.gov
The fluorine substituent at C4 may have a modest stabilizing effect by slightly reducing the electron density of the ring system through its inductive effect. However, the compound is still expected to be handled with care, stored under an inert atmosphere (like nitrogen or argon), and protected from light to minimize degradation. The presence of the hydrochloride salt enhances stability compared to the free base, as the protonated amino group is significantly less susceptible to oxidation.
Role As a Building Block in Advanced Organic and Medicinal Chemistry Research
Precursor in the Synthesis of Complex Heterocyclic Systems
The 3-aminoindole scaffold is a key synthon for the construction of various fused heterocyclic systems due to the vicinal arrangement of the amino group and the nucleophilic C2 position of the indole (B1671886) ring. This arrangement allows it to function as a 1,2-diamine equivalent in cyclocondensation reactions, leading to the formation of new five- or six-membered rings fused to the indole core.
Pyrazoles and Indazoles: The synthesis of pyrazole-fused indoles can be envisioned through the reaction of 4-fluoro-1H-indol-3-amine with 1,3-dielectrophilic species. For instance, condensation with β-dicarbonyl compounds or their synthetic equivalents would lead to the formation of pyrazolo[3,4-b]indoles. While the direct synthesis from 3-aminoindoles is less common, analogous reactions, such as the formation of 1H-pyrazolo[3,4-b]quinolines from 3-aminopyrazoles, demonstrate the feasibility of this synthetic strategy. mdpi.commdpi.com Furthermore, indole derivatives can serve as precursors for indazole synthesis through ring transformation reactions, highlighting the versatility of the indole core in constructing related heterocyclic systems. pkusz.edu.cnorganic-chemistry.orgnih.gov
Triazines: 4-Fluoro-1H-indol-3-amine is a suitable precursor for the synthesis of 1,2,4-triazino[5,6-b]indoles, a class of compounds with documented biological activities. belnauka.bynih.gov The synthesis typically involves the reaction of a 3-aminoindole derivative (or a precursor like isatin) with a synthon containing a C-N-N or N-C-N fragment. For example, reaction with thiosemicarbazide followed by cyclization is a common route to introduce the triazine ring fused to the 2- and 3-positions of the indole core. researchgate.netresearchgate.net
Quinolines: The indole scaffold can be transformed into the quinoline ring system through ring-expansion reactions. researchgate.netnih.gov These transformations often involve oxidative cleavage of the C2-C3 bond of the indole followed by recyclization with a suitable carbon fragment. The presence of the 4-fluoro substituent can influence the electronic properties of the indole ring, potentially affecting the conditions required for such rearrangements. Additionally, indole and quinoline moieties are often combined to create hybrid molecules with potent biological activities, such as anti-tubulin agents. nih.gov
Imidazoles: The construction of imidazo[4,5-b]indoles can be achieved from precursors related to 3-aminoindoles, such as indoline-2,3-dione (isatin). The reaction with aldehydes and an ammonia (B1221849) source leads to the formation of the fused imidazole ring. jocpr.comresearchgate.net The 3-amino group of 4-fluoro-1H-indol-3-amine can serve as one of the nitrogen atoms of the imidazole ring when reacted with a one-carbon electrophile, such as formic acid or its derivatives, followed by cyclization.
The following table summarizes the heterocyclic systems that can be synthesized from indole precursors, highlighting the potential of 4-Fluoro-1H-indol-3-amine hydrochloride in these transformations.
| Target Heterocycle | Fused System Name | General Precursors | Potential Reaction Type |
|---|---|---|---|
| Pyrazole | Pyrazolo[3,4-b]indole | 3-Aminoindole, Isatin | Condensation with 1,3-dicarbonyls |
| Triazine | 1,2,4-Triazino[5,6-b]indole | Isatin, Isatin thiosemicarbazone | Cyclocondensation |
| Quinoline | Quinoline | Indole | Ring Expansion/Rearrangement |
| Imidazole | Imidazo[4,5-b]indole | Indoline-2,3-dione (Isatin) | Condensation with aldehydes |
| Indazole | Indazole | Indole derivatives | Ring Transformation |
Scaffold for Design of Novel Chemical Entities in Target-Oriented Synthesis
In target-oriented synthesis, the goal is to design and create molecules that interact specifically with a biological target, such as an enzyme or receptor. This compound provides an excellent foundational scaffold for this purpose.
The indole ring system is a well-established pharmacophore that can engage in various non-covalent interactions within protein binding sites, including hydrogen bonding (via the N-H group) and hydrophobic interactions. The strategic placement of a fluorine atom at the 4-position offers several advantages in drug design: researchgate.net
Modulation of Physicochemical Properties: Fluorine can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability.
Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable dipole-dipole interactions or form hydrogen bonds with suitable protein residues.
Metabolic Blocking: A fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.
The 3-amino group serves as a critical attachment point or "vector" for introducing additional pharmacophoric elements. This allows medicinal chemists to systematically explore the chemical space around the core scaffold, optimizing the molecule's interaction with the target protein. biosolveit.de This scaffold-based approach enables the rational design of potent and selective inhibitors for various therapeutic targets.
Applications in Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. wikipedia.orgfrontiersin.org 4-Fluoro-1H-indol-3-amine possesses the ideal characteristics of a high-quality fragment:
Low Molecular Weight: It adheres to the "Rule of Three" (MW ≤ 300 Da), a guiding principle in fragment design.
Defined 3D Structure: The rigid bicyclic structure of the indole core provides a well-defined shape for binding.
Presence of Key Functionalities: It contains hydrogen bond donors (NH and NH2) and a potential hydrogen bond acceptor (F), which can form key interactions in a protein's binding pocket.
A significant advantage of this compound in FBDD is the presence of the fluorine atom. Fluorine (¹⁹F) is an NMR-active nucleus with 100% natural abundance and high sensitivity. nih.gov This allows for the use of ¹⁹F-NMR spectroscopy as a primary screening technique, which is highly effective for detecting the weak binding of fragments to a target protein. mdpi.comsygnaturediscovery.com Hits identified from such screens, like 4-fluoro-1H-indol-3-amine, can then be elaborated into more potent leads by "growing" substituents from the amino group or by "linking" it to other fragments that bind in adjacent pockets.
Derivatization for Chemical Library Synthesis and Screening Campaigns
The development of new drugs often relies on the synthesis and screening of large collections of related compounds, known as chemical libraries. This compound is an ideal starting material for the creation of focused libraries due to the versatile reactivity of its primary amino group. nih.gov This functional handle allows for a wide array of chemical modifications, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.
Common derivatization reactions of the 3-amino group include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These reactions are generally robust and high-yielding, making them suitable for parallel synthesis formats used in the production of chemical libraries. By systematically varying the substituents attached to the 3-amino position, chemists can explore how changes in size, shape, and electronic properties of the molecule affect its biological activity, leading to the identification of optimized drug candidates. chapman.edumdpi.com
| Compound Name |
|---|
| This compound |
| Isatin (Indole-2,3-dione) |
| Thiosemicarbazide |
| Formic acid |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Fluorine Substitution on Molecular Properties and Interactions for Research Applications
The introduction of a fluorine atom at the 4-position of the indole (B1671886) ring in 4-Fluoro-1H-indol-3-amine hydrochloride profoundly influences its physicochemical properties, which is a critical consideration in research applications. Fluorine's high electronegativity and relatively small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allow it to act as a bioisostere of hydrogen while significantly altering the electronic environment of the molecule. diva-portal.org This substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The strong carbon-fluorine bond is resistant to cleavage, thereby increasing the compound's in vivo half-life. researchgate.net
Furthermore, fluorine substitution can modulate the lipophilicity of the molecule, a key factor in its ability to cross biological membranes. nih.govencyclopedia.pub The strategic placement of fluorine can also influence the acidity or basicity of nearby functional groups, which can be crucial for molecular interactions. For instance, the electron-withdrawing nature of fluorine can decrease the pKa of the amine group, affecting its ionization state at physiological pH and its ability to form salt bridges with target receptors. researchgate.net Fluorine can also participate in favorable non-covalent interactions, including hydrogen bonds and halogen bonds, which can contribute to the binding affinity of the ligand to its target protein. researchgate.net Computational studies on fluorinated benzene (B151609) dimers have shown that while fluorine substitution generally decreases binding energy, specific positioning can lead to stabilizing electrostatic interactions between the partially negative fluorine and partially positive hydrogens. nih.gov
Table 1: Effects of Fluorine Substitution on Molecular Properties
| Property | Impact of Fluorine Substitution | Reference |
|---|---|---|
| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic sites. | nih.gov |
| Lipophilicity | Modulated, which can enhance membrane permeability and bioavailability. | nih.govencyclopedia.pub |
| pKa of Amine Group | Decreased due to fluorine's electron-withdrawing effect, influencing ionization. | researchgate.net |
| Binding Interactions | Can participate in hydrogen and halogen bonds, potentially increasing affinity. | researchgate.net |
| Conformation | Influences molecular conformation through electrostatic and steric effects. | d-nb.info |
Influence of Amine Substitution Patterns on Molecular Recognition
The amine group at the 3-position of the indole ring is a critical pharmacophoric feature for molecular recognition. Its ability to act as a hydrogen bond donor and, when protonated, to form a salt bridge with acidic residues (like aspartate) in a receptor's binding pocket is often a key determinant of binding affinity. nih.govmdpi.com The substitution pattern on this amine can significantly impact the ligand's interaction with its target.
In the context of G-protein-coupled receptors (GPCRs), the interaction between the protonatable nitrogen of a ligand and a conserved aspartic acid residue is a primary anchoring point. nih.gov The geometry and substitution of the amine fragment can either enhance or diminish the quality of this salt bridge. mdpi.com For instance, the introduction of alkyl substituents on the basic nitrogen can influence the orientation of the ligand within the binding site, potentially leading to more favorable secondary interactions with other residues. However, bulky substituents may introduce steric hindrance, preventing optimal binding. The indole moiety itself, particularly the NH group, can also act as a hydrogen bond donor, further stabilizing the ligand-receptor complex. nih.gov Studies on indole-modified aptamers have suggested that the indole moiety is advantageous for glycan recognition, possibly through favorable interactions with electron-poor C-H bonds of carbohydrates. nih.gov
Conformational Analysis and Bioisosteric Replacements in Indole-Based Systems
The conformational flexibility of the indole scaffold and its substituents is a crucial aspect of its interaction with biological targets. The fluorine atom at the 4-position can influence the preferred conformation of the molecule through steric and electronic effects, which in turn can affect its binding affinity. Computational and experimental analyses of fluorinated piperidines have demonstrated that the conformational behavior is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.info
Ligand Design Strategies for Specific Molecular Targets
The 4-fluoroindole (B1304775) scaffold is a versatile starting point for designing ligands for a variety of molecular targets. The specific design strategy depends on the topology and chemical nature of the target's binding site.
Serotonin (B10506) Receptors: Many serotonin receptor ligands feature a protonatable nitrogen atom that forms a salt bridge with a conserved aspartate residue in the transmembrane domain. nih.gov Ligand design often focuses on optimizing the substituents on the amine and the indole ring to achieve selectivity for different serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). nih.govnih.gov The indole NH group can also form a crucial hydrogen bond with residues like threonine in the 5-HT2A receptor. nih.gov
Monoamine Oxidase B (MAO-B): Inhibitors of MAO-B often feature an aromatic system that fits into the enzyme's hydrophobic active site. The design of novel MAO-B inhibitors frequently employs molecular docking to visualize interactions with key residues in the active site, such as those forming the "aromatic cage". nih.gov A fluoro-substituted indole ring could be designed to optimize these hydrophobic and aromatic interactions.
Adenosine (B11128) A3 Receptor: The design of selective ligands for the Adenosine A3 receptor often involves modifications at the N6 and C2 positions of the adenosine scaffold. nih.gov However, non-adenosine-based ligands are also being explored. A molecular model for ligand binding at this receptor suggests that specific structural features are required for recognition. nih.gov The 4-fluoroindole moiety could serve as a scaffold to present the necessary pharmacophoric elements for A3 receptor interaction.
Nurr1: Nurr1 is a nuclear receptor and a target for neuroprotective therapies. The natural ligand 5,6-dihydroxyindole (B162784) (DHI) binds to a surface pocket on the Nurr1 ligand-binding domain. nih.govacs.org Structure-based design efforts have focused on extending the DHI scaffold to improve binding affinity and potency. nih.gov The 4-fluoroindole core could be incorporated into novel Nurr1 agonists, with the fluorine atom potentially enhancing binding or metabolic stability.
Table 2: Ligand Design Considerations for Various Targets
| Target | Key Interaction Feature | Design Strategy Example | Reference |
|---|---|---|---|
| Serotonin Receptors | Salt bridge with conserved Aspartate. | Optimize amine substituents for subtype selectivity. | nih.gov |
| MAO-B | Hydrophobic interactions within the active site. | Docking-guided design to fit the "aromatic cage". | nih.gov |
| Adenosine A3 Receptor | Specific pharmacophore geometry. | Use of the indole scaffold to mimic key features of adenosine. | nih.gov |
| Nurr1 | Binding to a surface pocket. | Structure-based extension of an indole-like core. | nih.govacs.org |
Computational Design Approaches in Chemical Research
Computational methods are indispensable tools in modern ligand design, enabling the rational optimization of lead compounds. nih.gov For fluorinated molecules like this compound, accurate force fields are essential for reliable molecular simulations and docking studies. nih.gov
Ligand-based drug design (LBDD) approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are employed when the 3D structure of the target is unknown. nih.gov These methods rely on the conformational analysis of a series of active compounds to derive a model that relates their structural features to their biological activity. nih.gov
Structure-based drug design (SBDD) utilizes the 3D structure of the target protein to design ligands with high affinity and selectivity. Molecular docking is a key SBDD technique used to predict the binding mode and affinity of a ligand within the target's active site. nih.gov Molecular dynamics (MD) simulations can provide insights into the stability of the ligand-receptor complex and the role of solvent molecules in binding. nih.govnih.gov These computational approaches help to understand the subtle effects of modifications, such as fluorine substitution, and guide the synthesis of more potent and selective compounds. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized indoles is a cornerstone of heterocyclic chemistry, with a continuous drive towards more efficient and environmentally benign methods. openmedicinalchemistryjournal.comresearchgate.net For compounds like 4-Fluoro-1H-indol-3-amine hydrochloride, future synthetic strategies will likely focus on sustainability and novelty.
Key Research Thrusts:
Metal-Free Synthesis: There is a growing emphasis on developing metal-free synthetic routes to avoid residual metal contamination in final products, which is particularly crucial for pharmaceutical applications. researchgate.net Research into metal-free methods for fluorination and amination of the indole (B1671886) core is a promising avenue. nih.gov For example, oxidative dearomatization has enabled a scalable, metal-free method for accessing a range of fluorinated indoles from simple anilines. nih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. Implementing flow chemistry for the synthesis of this compound could lead to higher yields and purity while minimizing waste.
Catalytic C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical strategy for modifying the indole scaffold. researchgate.net Future work may focus on developing selective catalytic systems for the direct introduction of the fluorine atom at the C4 position and the amine group at the C3 position, bypassing the need for pre-functionalized starting materials.
| Methodology | Key Advantages | Potential Application for this compound | References |
|---|---|---|---|
| Green Chemistry (e.g., water solvent, MCRs) | Environmentally benign, high atom economy, reduced waste. | Development of an eco-friendly, one-pot synthesis from simple precursors. | researchgate.netrsc.org |
| Metal-Free Synthesis | Avoids toxic metal catalysts and product contamination. | Ensures high purity suitable for potential biological applications. | researchgate.netnih.gov |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Enables efficient and continuous large-scale production. | |
| C-H Functionalization | High atom economy, reduces synthetic steps. | Direct and selective synthesis from a 4-fluoroindole (B1304775) precursor. | researchgate.net |
Advanced Spectroscopic Techniques for Enhanced Characterization
The unambiguous characterization of complex organic molecules is critical. While standard techniques like 1H and 13C NMR are routine, advanced spectroscopic methods can provide deeper structural insights, especially for nuanced structures like substituted indoles. researchgate.net
Future Characterization Approaches:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for assigning proton and carbon signals definitively, which can be complex in a substituted heterocyclic system. For this compound, these methods would confirm the precise location of the fluoro and amino groups and their effect on the electronic structure of the indole ring. ipb.pt
19F NMR Spectroscopy: Given the presence of a fluorine atom, 19F NMR is a crucial tool. It can provide information about the electronic environment of the fluorine atom and can be used to confirm the success of fluorination reactions and assess purity. rsc.org
Solid-State NMR (ssNMR): For analyzing the crystalline form of the hydrochloride salt, ssNMR can provide detailed information about the solid-state structure, polymorphism, and intermolecular interactions, which are not accessible from solution-state NMR.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Advanced MS techniques, such as tandem MS (MS/MS), can be used to study fragmentation patterns, which aids in structural elucidation and identification of potential impurities. Gas chromatography-mass spectrometry (GC-MS) can be applied for the analysis of nonpolar heterocyclic amines. nih.gov
| Technique | Information Provided | Relevance to this compound | References |
|---|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). | Confirms the substitution pattern and resolves signal overlap. | ipb.pt |
| 19F NMR | Electronic environment of the fluorine atom. | Verifies fluorination and can be used for purity analysis. | rsc.org |
| Solid-State NMR | Crystal structure, polymorphism. | Characterizes the solid form of the hydrochloride salt. | |
| High-Resolution Mass Spectrometry | Exact mass and elemental formula. | Confirms molecular formula and identifies impurities. | nih.gov |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Prospective AI/ML Applications:
Retrosynthetic Analysis: AI-powered platforms can predict novel and efficient synthetic routes by analyzing vast reaction databases. mindmapai.appchemical.airsc.org This can help chemists design more effective syntheses for the target compound and its future derivatives, potentially identifying pathways that are more sustainable or cost-effective than those devised by human experts. nih.gov
Reaction Optimization: Machine learning algorithms can optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts. mindmapai.app By integrating AI with automated synthesis platforms, reaction parameters can be fine-tuned in real-time. pharmafeatures.com
Property Prediction: AI models can predict the physicochemical and biological properties of virtual compounds. This allows for the in-silico screening of libraries of derivatives of this compound to identify candidates with desirable characteristics for specific applications before committing to their synthesis.
De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties. This could be used to explore the chemical space around the 4-fluoro-1H-indol-3-amine core to generate novel compounds with potentially enhanced biological activity.
Exploration of New Reactivity Modes and Chemical Space
The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and reactive towards electrophiles. nih.govyoutube.com The substituents on this compound—an electron-withdrawing fluorine at C4 and an electron-donating amine at C3—create a unique electronic profile that could lead to novel reactivity.
Areas for Reactivity Exploration:
Functionalization of the Amino Group: The primary amine at the C3 position serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, to create a library of N-substituted derivatives.
Electrophilic Substitution: While C3 is typically the most reactive site, its occupation by the amino group may direct electrophilic substitution to other positions on the indole ring. The electronic influence of the C4-fluoro group will also play a key role in determining the regioselectivity of such reactions.
Transition Metal-Catalyzed Cross-Coupling: The N-H bond of the indole and C-H bonds on the benzene (B151609) ring are potential sites for cross-coupling reactions to introduce new substituents and build molecular complexity.
Cycloaddition Reactions: The C2-C3 π-bond of the indole ring can participate in cycloaddition reactions, offering a pathway to complex, polycyclic structures. nih.gov The electronic nature of the substituted indole may influence the feasibility and outcome of these reactions.
Expanding Research Applications Beyond Current Scope
Indole derivatives are privileged scaffolds in medicinal chemistry due to their widespread presence in bioactive natural products and pharmaceuticals. openmedicinalchemistryjournal.commdpi.com The introduction of a fluorine atom can favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net
Potential Future Application Areas:
Medicinal Chemistry: Given the prevalence of the indole core in drugs, this compound and its derivatives are prime candidates for screening in various therapeutic areas. Fluorinated indoles have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. openmedicinalchemistryjournal.commdpi.comnih.gov The 3-aminoindole structure is a key pharmacophore in certain classes of compounds, and its combination with a fluorine atom could lead to novel biological activities.
Agrochemicals: Fluorine-containing compounds represent a significant portion of modern agrochemicals. researchgate.net The unique biological profile of fluorinated indoles could be exploited in the development of new herbicides, fungicides, or insecticides.
Materials Science: Indole derivatives have been investigated for applications in organic electronics, such as in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.com The specific electronic properties conferred by the fluoro and amino substituents might make this compound or its derivatives interesting building blocks for novel functional materials.
Chemical Biology: As a fluorescent scaffold, indole derivatives can be used as chemical probes for bioimaging applications to visualize biological processes within cells. ossila.com The 3-amino group provides a convenient point for conjugation to biomolecules or other reporter tags.
Q & A
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
